N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide
Description
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-13-6-7-15-12(11-13)3-1-5-16(15)19-17(22)20-9-2-4-14(21)8-10-20/h6-7,11,14,16,21H,1-5,8-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQATDRIIJNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)NC(=O)N3CCCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine precursor This precursor can be synthesized through a series of reactions, including fluorination and reduction processes
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: It finds applications in the development of new materials, coatings, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide include:
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
What sets N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide apart from these similar compounds is the presence of the hydroxyazepane carboxamide group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
